molecular formula C17H14ClN5O B2580478 1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207042-99-6

1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2580478
CAS RN: 1207042-99-6
M. Wt: 339.78
InChI Key: NNARWVAGFVWPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClN5O and its molecular weight is 339.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of new derivatives involving chlorophenyl, pyridinyl, and triazole moieties, such as 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, involves treatment with selected aldehydes, demonstrating their potential for generating a wide variety of compounds for further biological and chemical investigation (Bekircan et al., 2008).
  • The characterization of these compounds through elemental analyses, IR, 1H NMR, and 13C NMR spectral data provides a foundation for understanding their structural and electronic properties, which are crucial for their potential applications in medicinal chemistry and materials science.

Biological Activities

  • Some derivatives have been explored for their antioxidant, antitumor, and antimicrobial activities. For instance, novel heterocyclic aryl monoazo organic compounds, including derivatives with selenopheno[2,3-b]pyridine-2-carboxamide, have shown promising antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity (Khalifa et al., 2015).
  • Another study on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents indicates the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs, highlighting their importance in the development of new therapeutic agents (Katariya et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-N-cyclopropyl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O/c18-13-5-1-2-6-14(13)23-16(11-4-3-9-19-10-11)15(21-22-23)17(24)20-12-7-8-12/h1-6,9-10,12H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNARWVAGFVWPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-cyclopropyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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